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Compound of Interest

Compound Name: 3-Oxokauran-17-oic acid

Cat. No.: B15591113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

kaurane diterpenoid, 3-Oxokauran-17-oic acid. While direct experimental spectra for this

specific compound are not readily available in the reviewed literature, this document compiles

and presents predicted and comparative data based on closely related analogs. This

information is intended to serve as a valuable reference for the identification, characterization,

and further investigation of this and similar natural products.

Chemical Structure and Properties
IUPAC Name: 3-oxo-ent-kauran-17-oic acid

Chemical Formula: C₂₀H₃₀O₃

Molecular Weight: 318.45 g/mol

CAS Number: 151561-88-5

Natural Source: Isolated from the herbs of Croton laevigatus.[1]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 3-Oxokauran-17-oic
acid, derived from the analysis of structurally similar kaurane diterpenoids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 3-Oxokauran-17-oic acid are based on data

reported for methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16β-kauran-19-oate. The

presence of a ketone at C-3 and a carboxylic acid at C-17 will be the key differentiating

features.

Table 1: Predicted ¹³C NMR Data for 3-Oxokauran-17-oic acid (in CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15591113?utm_src=pdf-body
https://www.benchchem.com/product/b15591113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon No. Predicted Chemical Shift (δ) ppm

1 ~ 38.9

2 ~ 34.0

3 ~ 216.0

4 ~ 47.5

5 ~ 55.0

6 ~ 20.5

7 ~ 40.0

8 ~ 43.0

9 ~ 54.0

10 ~ 39.0

11 ~ 18.0

12 ~ 32.0

13 ~ 45.0

14 ~ 38.0

15 ~ 48.0

16 ~ 60.0

17 ~ 180.0

18 ~ 27.0

19 ~ 21.0

20 ~ 15.0

Table 2: Predicted ¹H NMR Data for 3-Oxokauran-17-oic acid (in CDCl₃)
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Proton
Predicted Chemical Shift
(δ) ppm

Multiplicity

H-18 ~ 1.15 s

H-19 ~ 1.05 s

H-20 ~ 0.85 s

H-16 ~ 2.50 m

Note: The chemical shifts are estimates and may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Oxokauran-17-oic acid is expected to show characteristic absorption

bands for the carbonyl groups of the ketone and the carboxylic acid, as well as the hydroxyl

group of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for 3-Oxokauran-17-oic acid

Functional Group Predicted Wavenumber (cm⁻¹)

O-H stretch (Carboxylic acid) 3300-2500 (broad)

C=O stretch (Ketone) ~ 1710

C=O stretch (Carboxylic acid) ~ 1700

C-O stretch ~ 1250

Mass Spectrometry (MS)
The mass spectrum of 3-Oxokauran-17-oic acid is expected to show a molecular ion peak

corresponding to its molecular weight. Fragmentation patterns are likely to involve the loss of

water, carbon monoxide, and cleavage of the diterpene skeleton.

Table 4: Predicted Mass Spectrometry Data for 3-Oxokauran-17-oic acid
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Ion Predicted m/z

[M]⁺ 318.2195

[M-H₂O]⁺ 300.2089

[M-CO]⁺ 290.2246

[M-COOH]⁺ 273.2218

Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic

analysis of kaurane diterpenoids from plant material.

Isolation and Purification
Caption: General workflow for the isolation of 3-Oxokauran-17-oic acid.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker Avance

spectrometer (e.g., 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C) using CDCl₃ as the

solvent and TMS as the internal standard. 2D NMR experiments such as COSY, HSQC, and

HMBC would be performed to establish the complete structure and assign all proton and

carbon signals.

IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR)

spectrometer, typically using the KBr pellet technique or as a thin film.

Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an

electrospray ionization (ESI) or fast atom bombardment (FAB) source on a time-of-flight

(TOF) or magnetic sector mass spectrometer to determine the exact mass and elemental

composition.

Logical Relationship of Spectroscopic Data
Interpretation
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Spectroscopic Data

Structural Elucidation

Mass Spectrometry
(Molecular Formula)

Proposed Structure of
3-Oxokauran-17-oic acid

Provides C₂₀H₃₀O₃

Infrared Spectroscopy
(Functional Groups) Identifies C=O, COOH

1D NMR (¹H, ¹³C)
(Carbon skeleton, Proton environment)

Suggests kaurane framework

2D NMR (COSY, HSQC, HMBC)
(Connectivity, Correlations)

Confirms atom connectivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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